molecular formula C4H3BrF4O B14609824 1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane CAS No. 57429-63-7

1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane

Cat. No.: B14609824
CAS No.: 57429-63-7
M. Wt: 222.96 g/mol
InChI Key: WBDZKEYNLZEPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane is an organofluorine compound with a cyclopropane ring structure It is characterized by the presence of bromine, fluorine, and methoxy groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane typically involves the reaction of a suitable cyclopropane precursor with bromine and fluorine sources under controlled conditions. One common method is the halogenation of a cyclopropane derivative using bromine and a fluorinating agent such as tetrafluoromethane. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.

    Elimination: Strong bases like potassium tert-butoxide in dimethyl sulfoxide (DMSO) are used for elimination reactions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the methoxy group.

    Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.

Major Products

    Substitution: Formation of 1-methoxy-1,2,2,3-tetrafluoro-3-methoxycyclopropane.

    Elimination: Formation of tetrafluorocyclopropene.

    Oxidation: Formation of 1-bromo-1,2,2,3-tetrafluoro-3-formylcyclopropane.

    Reduction: Formation of 1,2,2,3-tetrafluoro-3-methoxycyclopropane.

Scientific Research Applications

1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1,1,2,2-tetrafluoroethane: Similar in structure but lacks the methoxy group and cyclopropane ring.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine and trifluoromethyl group but has a different functional group arrangement.

    1-Bromo-3-fluoro-2-methylbenzene: Contains bromine and fluorine atoms but has an aromatic ring instead of a cyclopropane ring.

Uniqueness

1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane is unique due to its combination of a cyclopropane ring, multiple fluorine atoms, and a methoxy group

Properties

CAS No.

57429-63-7

Molecular Formula

C4H3BrF4O

Molecular Weight

222.96 g/mol

IUPAC Name

1-bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane

InChI

InChI=1S/C4H3BrF4O/c1-10-4(9)2(5,6)3(4,7)8/h1H3

InChI Key

WBDZKEYNLZEPKR-UHFFFAOYSA-N

Canonical SMILES

COC1(C(C1(F)Br)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.